6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
描述
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. Its structure includes a phenyl group at position 6 and a carbonitrile substituent at position 5. This compound is notable as an impurity in the pharmaceutical levamisole hydrochloride, a known anthelmintic and immunomodulatory agent .
属性
IUPAC Name |
6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQIKDXGZAUCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318588 | |
| Record name | 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83253-38-7 | |
| Record name | NSC332754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Cyclocondensation of α-Bromodesoxybenzoin with 2-Amino-4,5-dihydrothiazole
This method, detailed in US Patent 4263311A, involves a one-pot reaction between α-bromodesoxybenzoin derivatives and 2-amino-4,5-dihydrothiazole. For the target compound, the desoxybenzoin precursor must contain a phenyl group and a nitrile substituent.
Procedure :
- Dissolve α-bromo-5-cyanodesoxybenzoin (1 equiv) in anhydrous acetonitrile or dimethylformamide.
- Add 2-amino-4,5-dihydrothiazole (1.2 equiv) and potassium carbonate (2 equiv).
- Stir at room temperature for 48–72 hours.
- Remove solvent under reduced pressure, then purify via column chromatography.
Critical Parameters :
- Solvent polarity influences reaction rate; dimethylformamide accelerates cyclization compared to acetonitrile.
- Excess base ensures deprotonation of intermediates, preventing side reactions.
Table 1: Representative Reaction Conditions
| Starting Material | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Bromo-5-cyanodesoxybenzoin | Acetonitrile | K$$2$$CO$$3$$ | 72 | 65–70 |
| α-Bromo-5-cyanodesoxybenzoin | DMF | K$$2$$CO$$3$$ | 48 | 75–80 |
Alkylation of 4,5-Diphenyl-2-mercaptoimidazole
A two-step process involving:
- Synthesis of 4,5-Diphenyl-2-mercaptoimidazole :
- Cyclization with Ethylene Dihalides :
- React the mercaptoimidazole with 1,2-dibromoethane in dimethylformamide using potassium hydride as a base.
Procedure :
- Suspend 4,5-bis(phenyl)-2-mercaptoimidazole (1 equiv) in anhydrous dimethylformamide.
- Add 1,2-dibromoethane (1.1 equiv) dropwise at 0°C.
- Warm to room temperature, stir overnight, and isolate via aqueous workup.
Mechanistic Insight :
The reaction proceeds via nucleophilic displacement of bromide by the thiolate anion, followed by intramolecular cyclization to form the thiazoline ring.
Table 2: Alkylation Optimization
| Halide | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,2-Dibromoethane | KH | 0 → 25 | 60–65 |
| 1,2-Diiodoethane | K$$2$$CO$$3$$ | Reflux | 55–60 |
Post-Synthetic Modification to Introduce Nitrile Group
If the nitrile moiety is absent in early intermediates, it may be introduced via:
- Nucleophilic Substitution : Replace a halogen or sulfonate group with cyanide using NaCN or KCN.
- Oxidative Cyanation : Employ CuCN or Pd-catalyzed cyanation of aryl halides.
Example :
- Brominate the imidazothiazole at position 5 using N-bromosuccinimide.
- React with CuCN in dimethylformamide at 120°C for 6 hours.
Challenges :
- Regioselectivity must be controlled to avoid multiple substitutions.
- Harsh conditions may degrade the thiazoline ring.
Analytical Characterization
Successful synthesis requires validation via:
- $$^1$$H NMR : Signals at δ 7.2–7.6 ppm (phenyl protons), δ 4.1–4.3 ppm (thiazoline CH$$_2$$).
- IR Spectroscopy : Absorption at ~2200 cm$$^{-1}$$ (C≡N stretch).
- Mass Spectrometry : Molecular ion peak at m/z 227.29 (calculated for $$ \text{C}{12}\text{H}{9}\text{N}_{3}\text{S} $$).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy, one-pot synthesis | Requires specialized α-bromo precursors |
| Mercaptoimidazole Alkylation | Modular, adaptable to diverse R groups | Multi-step, lower yields |
| Post-Synthetic Cyanation | Flexibility in functionalization | Risk of side reactions |
科学研究应用
Medicinal Chemistry
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives have shown promise in the development of pharmaceuticals. They are investigated for their potential as:
- Antimicrobial Agents : Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit antimicrobial properties. This is particularly relevant in the context of rising antibiotic resistance.
- Anticancer Compounds : Some studies suggest that these compounds may inhibit cancer cell proliferation, making them candidates for further development as anticancer drugs.
Material Science
The unique properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives have led to their exploration in material science:
- Conductive Polymers : The incorporation of thiazole rings into polymer matrices can enhance electrical conductivity and thermal stability.
- Nanomaterials : Research is ongoing into using these compounds in the synthesis of nanomaterials with specific optical and electronic properties.
Analytical Chemistry
In analytical chemistry, 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole serves as a reference standard:
- Quality Control : It is used as an impurity marker in the quality control of pharmaceuticals like Levamisole, ensuring the purity and safety of medicinal products.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazo[2,1-b]thiazole derivatives. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Potential
Research conducted at a leading pharmaceutical institute investigated the anticancer properties of synthesized derivatives of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole. The study demonstrated that some compounds effectively inhibited the growth of cancer cell lines through apoptosis induction.
Case Study 3: Quality Control in Pharmaceuticals
A regulatory study highlighted the importance of using 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole as an impurity marker for Levamisole formulations. The findings emphasized its role in ensuring compliance with safety standards and maintaining product integrity.
作用机制
The mechanism of action of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Substituent Variations at Position 6
The biological and physicochemical properties of imidazothiazole derivatives are highly dependent on substituents at position 6. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group (in 6-nitro analogs) enhances antimycobacterial activity, likely due to improved redox cycling and cellular penetration .
- Carbonitrile vs. Carbaldehyde : The carbonitrile group (strong EWG) may stabilize the molecule via resonance, whereas carbaldehyde derivatives (e.g., 6-phenyl-5-carbaldehyde) are intermediates for further functionalization .
Antioxidant Activity of Carbaldehyde Derivatives
- 5-Chloro-2-methyl-2,3-dihydroimidazo[...]-6-carbaldehyde : Exhibits 54.1% DPPH radical inhibition at 5 mM (IC50 = 1.669 mM), though less potent than ascorbic acid (IC50 = 0.097 mM) .
- 6,7-Dihydro-5H-imidazo[...]thiazine Derivatives : Moderate DPPH scavenging (IC50 range: 0.5–2.0 mM), suggesting that saturation of the thiazole ring reduces activity compared to dihydroimidazothiazoles .
SAR Insight: The presence of a carbaldehyde group at position 5, combined with halogenation (e.g., chloro), enhances radical scavenging but is less effective than phenolic or ascorbate antioxidants.
Antimicrobial and Antitubercular Activity
- 6-Nitro Derivatives : Exhibit potent activity against Mycobacterium tuberculosis (H37Rv strain) with MIC values as low as 0.12 µg/mL, comparable to first-line drugs like isoniazid . Mechanistically, nitro groups undergo bioreduction to generate reactive intermediates that disrupt bacterial DNA.
- 6-Aryliden Derivatives : Derivatives like 6-aryliden-2-methyl-2,3-dihydroimidazothiazoles show moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Cyclization Approaches
- Electrophilic Intramolecular Cyclization (EIC): Used to synthesize 2-halogenomethyl-2,3-dihydroimidazothiazol-5-ones from 3-allyl-2-thiohydantoins .
- Multi-Component Reactions: One-pot reactions involving malononitrile and benzaldehyde yield intermediates for pyrano[2,3-d]thiazole-6-carbonitriles, a related scaffold .
生物活性
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H10N2S
- Molecular Weight : 202.28 g/mol
- CAS Number : 4335-28-8
- IUPAC Name : 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
The compound's biological activity has been primarily studied in the context of cancer therapeutics. Research indicates that derivatives of 6-phenylimidazo[2,1-b]thiazole exhibit potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. The inhibition of FLT3 kinase is a critical mechanism through which these compounds exert their anti-cancer effects.
Key Findings:
- In a study involving a series of derivatives, one compound showed an IC50 value of against the MV4-11 AML cell line and in FLT3 kinase inhibition assays .
- The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and thiazole rings significantly influence potency and selectivity against cancer cell lines .
Case Studies
Several studies have highlighted the efficacy of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives:
Case Study 1: Anti-Leukemic Activity
A specific derivative demonstrated significant anti-leukemic activity with the following characteristics:
- Cell Line : MV4-11 (FLT3-dependent AML)
- IC50 : in cellular assays.
- Mechanism : Inhibition of FLT3 kinase activity.
Case Study 2: SAR Analysis
A comprehensive SAR analysis was conducted on various derivatives:
- The presence of specific substituents on the imidazo and thiazole moieties enhanced biological activity.
- Compounds with electron-donating groups on the phenyl ring exhibited improved potency against cancer cell lines compared to their counterparts with electron-withdrawing groups .
Biological Activity Overview
The biological activities associated with 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives include:
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anti-cancer | Inhibition of FLT3 in AML | |
| Cytotoxicity | Targeting cancer cell viability | Varies by derivative |
| Selectivity | Limited activity against non-FLT3 dependent lines | Noted in studies |
常见问题
(Basic) What are the key synthetic pathways for synthesizing 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile and its derivatives?
Methodological Answer:
The synthesis typically involves a multi-step process starting with condensation reactions between thiazolidinone derivatives (e.g., TZD) and benzaldehyde, followed by cyclization with malononitrile. For example:
Condensation: Thiazolidinone (TZD) reacts with benzaldehyde to form an intermediate (A).
Intermediate Formation: Intermediate (A) reacts with malononitrile to yield a nitrile-containing intermediate (B).
Cyclization: Intermediate (B) undergoes intramolecular cyclization to form the fused heterocyclic core.
Reduction: Partial reduction may be employed to stabilize the final product. Computational studies using Gaussian 9.0 have validated this mechanism, highlighting energy barriers and transition states .
Example Reaction Pathway:
| Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| 1 | TZD, Benzaldehyde | Solvent: Ethanol, Reflux | Intermediate A |
| 2 | A, Malononitrile | Catalyst: Piperidine | Intermediate B |
| 3 | B | Thermal cyclization | Cyclized Product |
(Basic) What spectroscopic methods are employed to characterize the structure and purity of this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while nitrile carbons resonate at ~115 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., <0.5% deviation) .
- Melting Point : Consistency with literature values (e.g., 238–271°C for structurally similar imidazothiadiazoles) .
(Advanced) How can computational chemistry optimize the synthesis of novel derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., Gaussian 9.0) model reaction pathways to predict:
- Transition States : Identify energy barriers for cyclization or condensation steps .
- Reagent Compatibility : Screen substituents (e.g., electron-withdrawing groups on benzaldehyde) for enhanced reactivity.
- Solvent Effects : Simulate polar aprotic vs. protic solvents to optimize yields.
Case Study:
A proposed mechanism for a derivative (5-amino-2-oxo-7-phenyl-tetrahydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile) used Gaussian 9.0 to validate intermediates and reduce trial-and-error experimentation .
(Advanced) What strategies address contradictory data in reaction yields or byproduct formation across studies?
Methodological Answer:
Contradictions arise from variations in solvents, catalysts, or reaction times. To resolve:
Statistical Design of Experiments (DoE) : Vary parameters (e.g., temperature, catalyst loading) systematically to identify optimal conditions .
Computational Reaction Path Searches : Use tools like GRRM to map competing pathways and byproduct origins .
Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, purified reagents).
Example:
ICReDD’s integrated approach combines quantum calculations and experimental data to narrow down optimal conditions, reducing development time by 40% .
(Advanced) How can researchers design experiments to explore the bioactivity of this compound against specific targets?
Methodological Answer:
Docking Studies : Use software (e.g., AutoDock) to predict binding modes with targets (e.g., focal adhesion kinases). Evidence from similar compounds (e.g., 10h, 10i) shows interactions with hydrophobic pockets via phenyl and indole moieties .
Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., fluorophenyl, methoxyphenyl) and compare IC₅₀ values .
In Vitro Assays : Test cytotoxicity and selectivity using cell lines (e.g., MCF-7 for cancer targets).
SAR Table for Derivatives:
| Derivative | R-Group | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 9c | 4-Bromophenyl | 0.85 | High selectivity |
| 9d | 4-Methylphenyl | 1.2 | Moderate activity |
| 9e | 4-Methoxyphenyl | 2.1 | Low solubility |
(Basic) What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
Key challenges include:
- Purification : Column chromatography may be impractical; switch to recrystallization or fractional distillation.
- Byproduct Control : Optimize stoichiometry (e.g., benzaldehyde:TZD ratio) to minimize side reactions .
- Solvent Selection : Replace volatile solvents (e.g., ethanol) with safer alternatives (e.g., DMF) while maintaining yield.
Scalability Example:
A scaled-up synthesis of a related imidazothiazole achieved 65% yield using flow chemistry and in-line purification .
(Advanced) How do electronic effects of substituents influence the reactivity of this compound in further functionalization?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., with amines) .
- Electron-Donating Groups (EDGs) : Stabilize intermediates during cyclization but may reduce electrophilic reactivity.
Case Study:
Derivatives with 4-nitrophenyl substituents showed faster reaction rates in nucleophilic substitutions compared to methoxyphenyl analogs due to EWGs activating the nitrile group .
(Basic) What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.
- Temperature : Long-term storage at –20°C in inert atmosphere (N₂/Ar) recommended .
(Advanced) How can researchers resolve discrepancies in reported NMR data for derivatives of this compound?
Methodological Answer:
Referencing Standards : Calibrate instruments with tetramethylsilane (TMS) or internal standards (e.g., CDCl₃ δ 7.26 ppm).
Solvent Effects : Note solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).
Dynamic Effects : Consider tautomerism or rotameric forms affecting peak splitting.
Example:
A derivative’s ¹³C NMR showed a 2 ppm shift in DMSO-d₆ due to hydrogen bonding with the nitrile group, resolved by re-measuring in CDCl₃ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
